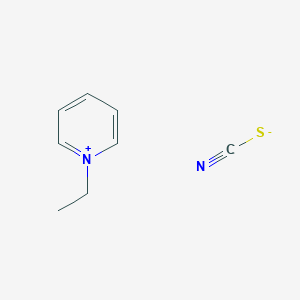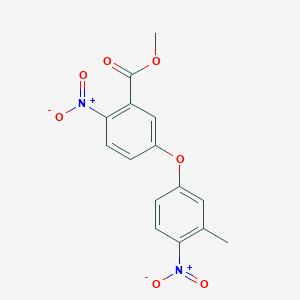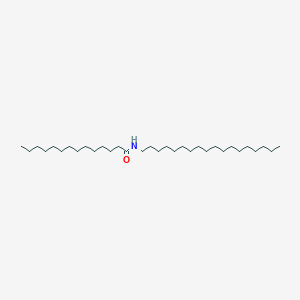
1-Ethylpyridin-1-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpyridin-1-ium thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 1-ethylpyridin-1-ium moiety, making it a unique and valuable chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethylpyridin-1-ium thiocyanate typically involves the reaction of 1-ethylpyridine with thiocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 1-ethylpyridine reacts with thiocyanic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium halides or alkali hydroxides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halide or hydroxide derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethylpyridin-1-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 1-ethylpyridin-1-ium thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The specific molecular pathways involved depend on the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
1-Methylpyridin-1-ium thiocyanate: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine: An isomer with the ethyl group attached to the second position of the pyridine ring.
Uniqueness: 1-Ethylpyridin-1-ium thiocyanate is unique due to the presence of both the ethyl group and the thiocyanate group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51249-28-6 |
|---|---|
Molekularformel |
C8H10N2S |
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
1-ethylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C7H10N.CHNS/c1-2-8-6-4-3-5-7-8;2-1-3/h3-7H,2H2,1H3;3H/q+1;/p-1 |
InChI-Schlüssel |
IOOUFAPHNUEDFB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=CC=C1.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)


![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)

![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)


![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)

phosphanium bromide](/img/structure/B14654256.png)
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
